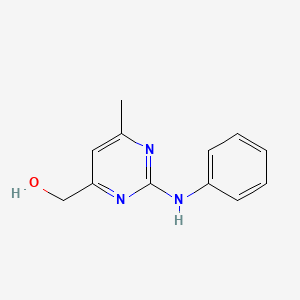

(2-Anilino-6-methylpyrimidin-4-yl)methanol

Description

Significance of the Pyrimidine (B1678525) Core in Contemporary Chemical Research

The pyrimidine ring is a privileged scaffold in chemical and biological sciences. researchgate.netnih.gov Its paramount importance stems from its role as a core component of the nucleobases uracil, thymine, and cytosine, which are fundamental building blocks of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA). ignited.in This biological ubiquity has inspired chemists to explore a vast chemical space of synthetic pyrimidine derivatives.

The versatility of the pyrimidine core has led to its incorporation into a wide array of therapeutic agents with diverse pharmacological activities. ignited.inijpsr.com These include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. ignited.inijpsr.com For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine analog that interferes with nucleic acid synthesis. researchgate.net The ability of the pyrimidine ring to participate in various chemical interactions, including hydrogen bonding and π-stacking, makes it an ideal framework for designing molecules that can bind to biological targets with high affinity and specificity.

Table 1: Examples of Biologically Active Pyrimidine-Containing Compounds

| Compound | Biological Activity |

| 5-Fluorouracil | Anticancer researchgate.net |

| Zidovudine (AZT) | Antiviral (Anti-HIV) researchgate.net |

| Trimethoprim | Antibacterial researchgate.net |

| Rosuvastatin | Antihyperlipidemic |

| Imatinib | Anticancer (Kinase Inhibitor) |

This table is for illustrative purposes and is not exhaustive.

Contextualization of Anilino-Substituted Pyrimidine Architectures in Heterocyclic Chemistry

The incorporation of an anilino group at the 2-position of the pyrimidine ring, as seen in the title compound, is a common and highly effective strategy in the design of biologically active molecules, particularly protein kinase inhibitors. nih.gov The anilino moiety can serve as a crucial pharmacophore, engaging in key hydrogen bonding interactions with the hinge region of the kinase active site.

The synthesis of 2-anilinopyrimidine derivatives is a well-established area of heterocyclic chemistry, with numerous synthetic routes available to access a wide range of analogs. researchgate.net Structure-activity relationship (SAR) studies on these scaffolds have revealed that substitutions on the aniline (B41778) ring can significantly modulate potency and selectivity. mdpi.comnih.gov For example, the introduction of various substituents can influence the electronic nature and conformational preferences of the anilino group, thereby fine-tuning its interaction with the target protein. acs.org

The development of numerous kinase inhibitors for the treatment of cancer and other diseases has been a major driving force for research into anilino-substituted pyrimidines. lookchem.com These compounds often exhibit potent and selective inhibition of specific kinases, leading to the disruption of signaling pathways that are critical for tumor growth and survival. mdpi.com

Overview of Pyrimidinyl Methanol (B129727) Scaffolds in Synthetic and Mechanistic Studies

The presence of a methanol or hydroxymethyl group on the pyrimidine ring introduces a versatile functional group that can be utilized in a variety of synthetic and mechanistic studies. This hydroxyl group can serve as a precursor for further chemical modifications, allowing for the introduction of other functional groups or the extension of the molecular scaffold. nih.gov For instance, it can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester.

From a mechanistic standpoint, the hydroxymethyl group can participate in hydrogen bonding, which can influence the molecule's conformation and its interactions with other molecules, including biological targets. The synthesis of pyrimidinyl methanol derivatives can be achieved through various methods, including the reduction of corresponding carboxylic acids or esters. chemicalbook.com

While the broader class of pyrimidinyl alcohols is of interest, specific research on the combined anilino- and methyl-substituted pyrimidinyl methanol is less common. However, the principles derived from the study of simpler pyrimidinyl methanol scaffolds can be extrapolated to understand the potential reactivity and utility of (2-Anilino-6-methylpyrimidin-4-yl)methanol in synthetic and medicinal chemistry endeavors. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-anilino-6-methylpyrimidin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9-7-11(8-16)15-12(13-9)14-10-5-3-2-4-6-10/h2-7,16H,8H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVNJIFYUVQAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559008 | |

| Record name | (2-Anilino-6-methylpyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116389-38-9 | |

| Record name | (2-Anilino-6-methylpyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Anilino 6 Methylpyrimidin 4 Yl Methanol

Strategies for the Construction of the Pyrimidine (B1678525) Ring System

The foundational step in many synthetic routes is the construction of the central pyrimidine ring. This is most commonly achieved through condensation reactions that form the N1-C2-N3 and C4-C5-C6 segments of the ring from acyclic precursors.

Condensation Reactions for Pyrimidine Core Formation

The most classical and widely utilized method for pyrimidine synthesis is the Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine or a related N-C-N synthon. bu.edu.eg For the target molecule, this strategy is particularly effective. The key components would be N-phenylguanidine, which provides the N1, C2 (with the anilino group), and N3 atoms, and a β-keto ester such as ethyl acetoacetate (B1235776), which supplies the C4, C5, C6 atoms and the methyl substituent.

The reaction proceeds via an initial nucleophilic attack of the guanidine (B92328) on one of the carbonyl groups of the β-keto ester, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. This one-pot reaction directly establishes the 2-anilino and 6-methyl substitution pattern, affording a 2-anilino-6-methylpyrimidin-4-ol, which exists in tautomeric equilibrium with its pyrimidone form. This intermediate is a crucial precursor for the final functionalization step.

Below is a table summarizing typical conditions for this type of condensation.

| N-C-N Reagent | 1,3-Dicarbonyl Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| N-Phenylguanidine | Ethyl Acetoacetate | NaOEt, EtOH, Reflux | 2-Anilino-6-methylpyrimidin-4-ol | Good to Excellent |

| Guanidine HCl | Ethyl Benzoylacetate | Base, Reflux | 2-Amino-6-phenylpyrimidin-4-ol | Moderate to Good |

| Urea | Acetylacetone | Acid or Base, Heat | 2,4-Dimethylpyrimidin-6-ol | Variable |

Cycloaddition Approaches in Pyrimidine Synthesis

While less common for simple pyrimidines, cycloaddition reactions offer an alternative route to the pyrimidine core. The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool in this context. This reaction typically involves the [4+2] cycloaddition of an electron-deficient diene (e.g., a 1,2,4-triazine (B1199460) or 1,3,5-triazine) with an electron-rich dienophile (e.g., an enamine or ynamine).

A hypothetical IEDDA approach to a precursor for (2-Anilino-6-methylpyrimidin-4-yl)methanol could involve the reaction of a substituted 1,3,5-triazine (B166579) with an appropriate enamine. For instance, an enamine derived from acetone (B3395972) could serve as the three-carbon component. The initial cycloadduct would then undergo a retro-Diels-Alder reaction, extruding a small molecule to form the pyrimidine ring. However, achieving the specific substitution pattern of the target molecule via an intermolecular cycloaddition can be challenging due to regioselectivity issues and the availability of suitable starting materials. Intramolecular variants are often more efficient but require more complex starting materials. researchgate.net

Introduction of the Anilino Moiety to the Pyrimidine Scaffold

An alternative synthetic strategy involves constructing a pyrimidine ring with a suitable leaving group at the C-2 position, which is subsequently displaced by aniline (B41778) or its derivatives. This approach is highly modular and widely used for creating libraries of 2-aminopyrimidine (B69317) compounds.

Nucleophilic Aromatic Substitution with Anilines

Nucleophilic aromatic substitution (SNAr) is a robust method for introducing the anilino group. The reaction requires a pyrimidine ring activated by electron-withdrawing groups and a good leaving group, typically a halogen like chlorine, at the C-2 position. A suitable starting material would be 2-chloro-6-methylpyrimidin-4-yl carboxylate or a related derivative.

The reaction with aniline, often carried out in a polar solvent at elevated temperatures, proceeds through a Meisenheimer complex intermediate. nih.gov The reaction can be catalyzed by acids, which protonate the pyrimidine ring, making it more electrophilic and susceptible to nucleophilic attack. nih.gov Microwave irradiation has been shown to significantly accelerate this transformation, leading to higher yields in shorter reaction times compared to conventional heating. nih.govquimicaorganica.org

Amination Reactions in Pyrimidine Functionalization

Modern cross-coupling methods provide a powerful alternative to classical SNAr. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen bonds. commonorganicchemistry.com This reaction can couple anilines with aryl or heteroaryl halides (or triflates) under relatively mild conditions with high functional group tolerance. libretexts.orgnumberanalytics.com

For the synthesis of the target scaffold, a 2-chloro or 2-bromopyrimidine (B22483) derivative can be coupled with aniline using a palladium catalyst and a suitable phosphine (B1218219) ligand. A variety of catalyst/ligand systems have been developed, allowing for the efficient coupling of a wide range of anilines, including those with sterically hindered or electronically diverse substituents. commonorganicchemistry.com

| Method | Pyrimidine Substrate | Amine | Key Reagents/Catalyst | Typical Conditions |

|---|---|---|---|---|

| SNAr (Thermal) | 2-Chloro-6-methylpyrimidine | Aniline | HCl (cat.), EtOH | Reflux, 12-24 h |

| SNAr (Microwave) | 2-Chloro-6-methylpyrimidine | Substituted Anilines | Ethanol | 160 °C, 10-20 min nih.gov |

| Buchwald-Hartwig Amination | 2-Bromopyrimidine | Aniline | Pd(OAc)2, Phosphine Ligand, Base (e.g., NaOtBu) | Toluene, 80-110 °C |

Formation of the Methanol (B129727) Group at the Pyrimidine C-4 Position

The final step in the synthesis is the formation of the methanol group (-CH₂OH) at the C-4 position. This is typically achieved by the reduction of a corresponding carbonyl group, most commonly a carboxylic acid ester.

Assuming the synthesis has proceeded via a route yielding ethyl 2-anilino-6-methylpyrimidine-4-carboxylate, this ester can be readily reduced to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently carrying out this transformation. commonorganicchemistry.comyoutube.comresearchgate.net The reaction is typically performed in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of an ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further to the corresponding alkoxide. A final aqueous or acidic workup protonates the alkoxide to yield the desired this compound. While LiAlH₄ is highly effective, care must be taken due to its high reactivity. Other reducing agents like lithium borohydride (B1222165) (LiBH₄) can also be employed, sometimes offering milder reaction conditions. youtube.com

A study on the reduction of pyrimidine derivatives with LiAlH₄ highlighted that while the ester group is reduced, under certain conditions, the pyrimidine ring itself can also be partially reduced to a dihydropyrimidine. researchgate.net Therefore, controlling the reaction conditions (e.g., temperature, solvent, and reaction time) is crucial to selectively reduce the ester without affecting the aromaticity of the pyrimidine core.

Strategies for Hydroxymethyl Group Introduction

The introduction of a hydroxymethyl group (-CH₂OH) onto the pyrimidine scaffold is a key synthetic step. numberanalytics.com This functional group can be introduced through various strategies, primarily involving the reduction of a pre-existing carbonyl group or the direct hydroxymethylation of the pyrimidine ring.

One of the most common and reliable methods for creating a hydroxymethyl group is the reduction of a corresponding carboxylic acid ester or aldehyde . For instance, a precursor such as methyl 2-anilino-6-methylpyrimidine-4-carboxylate can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). chemicalbook.com This approach is widely used in organic synthesis due to its high efficiency and predictability. The general transformation is depicted below:

General Reaction: Ester Reduction

| Precursor | Reagent | Product |

|---|

Another potential strategy is the direct hydroxymethylation of a substituted pyrimidine. Electrophilic C-substitution on the pyrimidine ring can occur, typically at the 5-position which is the least electron-deficient. wikipedia.org However, hydroxymethylation can be achieved on substituted pyrimidines under specific conditions. wikipedia.org This might involve reacting the 2-anilino-6-methylpyrimidine precursor with formaldehyde (B43269) (HCHO) under acidic or basic conditions. The reactivity and regioselectivity of this reaction would be highly dependent on the electronic nature of the existing substituents on the pyrimidine ring.

Additionally, the synthesis can be envisioned starting from a pre-functionalized building block. For example, a precursor already containing the hydroxymethyl group could be used in a cyclization reaction to form the pyrimidine ring.

C(sp³)–H Functionalization of Methanol in Organic Synthesis

The concept of C(sp³)–H functionalization represents a powerful strategy in modern organic synthesis, aiming to directly convert C-H bonds into new functional groups. nih.govfigshare.com While direct C(sp³)–H functionalization of the methyl group on a pyrimidine ring to introduce a hydroxyl group is a challenging transformation, a related concept involves using methanol as a nucleophile in C(sp³)–H functionalization reactions. researchgate.net

A general strategy has been developed that transforms C(sp³)–H bonds into carbocations through a sequence of hydrogen atom transfer (HAT) and oxidative radical-polar crossover. researchgate.net This generated carbocation can then be trapped by a variety of nucleophiles, including alcohols like methanol, to form new C-O bonds. researchgate.net

The key steps in this process are:

Hydrogen Atom Transfer (HAT): A radical initiator abstracts a hydrogen atom from a C(sp³)–H bond, creating a carbon-centered radical.

Oxidative Radical-Polar Crossover: The carbon-centered radical is oxidized to a carbocation.

Nucleophilic Attack: A nucleophile, such as methanol, attacks the carbocation, forming the desired functionalized product. researchgate.net

This photoredox-catalyzed approach allows for the functionalization of C(sp³)–H bonds under mild conditions. researchgate.net While a direct application to the synthesis of this compound from a 4,6-dimethyl precursor has not been explicitly reported, this methodology highlights a modern approach for creating C-O bonds, which could potentially be adapted for the synthesis of complex pyrimidine derivatives. escholarship.org

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Target Compounds

The purity of the final compound and all preceding intermediates is critical for their characterization and any subsequent applications. Therefore, robust purification and isolation techniques are integral to the synthetic process. For pyrimidine derivatives, a combination of standard and advanced chromatographic and non-chromatographic methods is employed. nih.govresearchgate.net

Recrystallization is a fundamental and highly effective technique for purifying solid compounds. researchgate.net The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial; ethanol, ethyl acetate, and benzene (B151609) are commonly used for pyrimidine derivatives. chemicalbook.comnih.gov

Column Chromatography is a versatile and widely used method for purifying compounds based on their differential adsorption to a stationary phase. nih.gov A solution of the crude mixture is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel or alumina. An eluting solvent (mobile phase) is then passed through the column, and the components of the mixture travel down the column at different rates, allowing for their separation.

Preparative Thin-Layer Chromatography (TLC) operates on the same principles as column chromatography but is performed on a plate coated with the adsorbent. It is often used for small-scale purifications or to optimize separation conditions for column chromatography. nih.gov

These techniques are often used in combination to achieve high purity of the target molecule. The effectiveness of the purification process is typically monitored by analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table of Purification Techniques

| Technique | Principle | Application in Pyrimidine Synthesis |

|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid final products and intermediates. nih.govresearchgate.net |

| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase as a mobile phase passes through. | Separation of the target compound from reaction byproducts and unreacted starting materials. nih.gov |

| Preparative TLC | Similar to column chromatography, but performed on a plate for smaller scale separations. | Final purification of small quantities of material or for method development. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Anilino 6 Methylpyrimidin 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms present in a molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the multiplicity (splitting pattern) reveals the number of neighboring protons, and the integration value corresponds to the number of protons giving rise to the signal.

For (2-Anilino-6-methylpyrimidin-4-yl)methanol, the expected ¹H NMR spectrum would feature distinct signals corresponding to the various protons in the molecule. The anilino group protons would appear as a set of multiplets in the aromatic region. The methyl group protons on the pyrimidine (B1678525) ring would likely present as a singlet. The methylene (B1212753) protons of the methanol (B129727) group would also be expected to produce a singlet, and the hydroxyl proton would give a broad singlet that can be exchangeable with D₂O. The pyrimidine ring proton would also be observed as a singlet in the aromatic region.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | Multiplet | 5H | Phenyl-H |

| Value | Singlet | 1H | Pyrimidine-H |

| Value | Singlet | 2H | -CH₂- |

| Value | Singlet | 3H | -CH₃ |

| Value | Broad Singlet | 1H | -OH |

Carbon NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift being characteristic of its hybridization and chemical environment.

In the ¹³C NMR spectrum of this compound, distinct signals would be expected for each of the carbon atoms in the pyrimidine ring, the anilino group, the methyl group, and the methanol moiety. The carbons of the pyrimidine ring would resonate at characteristic chemical shifts, with the carbon atoms bonded to nitrogen appearing at lower field. The phenyl group carbons would show a set of signals in the aromatic region. The methyl carbon would appear at a higher field, and the methylene carbon of the methanol group would be observed in the aliphatic region.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Value | Pyrimidine-C (quaternary) |

| Value | Pyrimidine-C (quaternary) |

| Value | Pyrimidine-CH |

| Value | Pyrimidine-C (quaternary) |

| Value | Phenyl-C (quaternary) |

| Value | Phenyl-CH |

| Value | Phenyl-CH |

| Value | Phenyl-CH |

| Value | -CH₂- |

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for establishing definitive atomic connectivity and spatial relationships. Techniques such as COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the connectivity within the anilino ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton signals with their directly attached carbon atoms and for establishing long-range (2-3 bond) proton-carbon connectivities, respectively. These 2D NMR experiments would allow for the unambiguous assignment of all proton and carbon signals, solidifying the proposed structure of this compound.

Mass Spectrometry (MS) for Elemental Composition and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which in turn allows for the calculation of its elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, as the molecule would break apart in a predictable manner upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. In the ESI-MS spectrum of this compound, the protonated molecule [M+H]⁺ would be expected as the base peak or a prominent ion. The exact mass of this ion would be used to confirm the molecular formula of the compound.

Table 3: Hypothetical ESI-MS Data for this compound

| m/z (calculated) | m/z (found) | Ion Species |

|---|---|---|

| Value | Value | [M+H]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. This is achieved by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, as well as the N-H stretching of the anilino group. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings would appear in the 1650-1450 cm⁻¹ region. A C-O stretching vibration for the primary alcohol would be expected in the 1050-1000 cm⁻¹ range.

Table 4: Hypothetical IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-3200 | Broad | O-H and N-H stretching |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 3000-2850 | Medium | Aliphatic C-H stretching |

| 1620 | Strong | C=N stretching |

| 1580 | Strong | C=C stretching (aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of this compound are determined by the chromophoric anilinopyrimidine system. The UV-Vis spectrum of compounds containing this moiety is characterized by absorption bands arising from π→π* and n→π* electronic transitions within the aromatic rings and the heteroatoms.

The core structure contains both phenyl and pyrimidine rings, which are rich in π-electrons, as well as non-bonding electrons (n) on the nitrogen atoms. The absorption of UV radiation promotes these electrons from their ground state to higher energy orbitals.

π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. The conjugated system extending across the aniline (B41778) and pyrimidine rings results in strong absorption bands, usually observed in the 250-400 nm range.

n→π Transitions:* These transitions involve the promotion of non-bonding electrons (from the nitrogen atoms of the pyrimidine ring and the amino linker) to a π* antibonding orbital. They are generally of lower intensity compared to π→π* transitions and can sometimes be obscured by the stronger absorption bands.

The solvent environment can influence the position of these absorption maxima. Increasing solvent polarity often leads to a hypsochromic (blue) shift for n→π* transitions due to the stabilization of the non-bonding orbitals, and a bathochromic (red) shift for π→π* transitions. While specific experimental data for this compound is not widely published, the expected electronic transitions based on analogous 2-anilinopyrimidine compounds are summarized below.

| Transition Type | Typical Wavelength Range (λmax) | Associated Molecular Orbitals | Relative Intensity |

|---|---|---|---|

| π→π | 270–350 nm | HOMO (π) → LUMO (π) | High (ε > 10,000) |

| n→π | 340–400 nm | HOMO (n) → LUMO (π) | Low (ε < 1,000) |

X-Ray Crystallography for Solid-State Molecular and Supramolecular Architecture

In the solid state, the supramolecular architecture is dominated by hydrogen bonding. The hydroxyl group (-CH₂OH) and the secondary amine (-NH-) are potent hydrogen bond donors, while the pyrimidine ring nitrogens are effective acceptors. This facilitates the formation of extensive intermolecular networks. Common hydrogen bonding motifs include N-H···N and O-H···N interactions, which link molecules into chains, dimers, or more complex three-dimensional arrays. nih.gov The aromatic rings also allow for the possibility of π-π stacking interactions, further stabilizing the crystal packing.

Below is a table of expected crystallographic parameters for this compound, based on published data for analogous structures. researchgate.net

| Parameter | Expected Value | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic crystal symmetry |

| Space Group | e.g., P2₁/c, C2/c | Defines the specific symmetry elements within the crystal |

| N-H···N H-bond distance | ~2.9–3.2 Å | Key interaction for supramolecular assembly |

| O-H···N H-bond distance | ~2.7–3.0 Å | Key interaction involving the methanol moiety |

| C-N bond length (amino) | ~1.36 Å | Indicates partial double bond character due to conjugation |

Fluorometric Analysis of Pyrimidine Derivatives and Their Metal Complexes

Fluorometric analysis investigates the fluorescence properties of a compound—its ability to absorb light at a specific wavelength and emit it at a longer wavelength. Anilinopyrimidine derivatives often exhibit fluorescence due to their extended conjugated π-electron systems.

Studies on the closely related compound 2-N-anilinopyrimidine reveal that its fluorescence is highly sensitive to the chemical environment, particularly the presence of transition metal ions. The interaction with metal ions can either enhance or quench the intrinsic fluorescence of the ligand. This behavior is critical for the development of fluorescent sensors.

For instance, the complexation of 2-N-anilinopyrimidine with certain metal ions leads to significant changes in fluorescence intensity. The formation of complexes with Mn(II) and Ni(II) has been shown to increase fluorescence intensity, a phenomenon attributed to a metal-to-ligand charge transfer (MLCT) mechanism that enhances the rigidity of the molecule and promotes radiative decay. Conversely, complexation with Cr(II) results in fluorescence quenching, likely due to a ligand-to-metal charge transfer (LMCT) process or the paramagnetic nature of the ion, which facilitates non-radiative decay pathways.

These findings suggest that this compound would also exhibit tunable fluorescence properties upon coordination with metal ions, making it a candidate for applications in fluorescent chemical sensing.

| Compound/Complex | Fluorescence Behavior | Proposed Mechanism |

|---|---|---|

| 2-N-Anilinopyrimidine (Ligand) | Intrinsic Fluorescence | π→π* transition |

| Mn(II) Complex | Fluorescence Enhancement | Metal-to-Ligand Charge Transfer (MLCT) |

| Ni(II) Complex | Fluorescence Enhancement | Metal-to-Ligand Charge Transfer (MLCT) |

| Cr(II) Complex | Fluorescence Quenching | Ligand-to-Metal Charge Transfer (LMCT) |

Computational Chemistry and Theoretical Investigations of 2 Anilino 6 Methylpyrimidin 4 Yl Methanol

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like (2-Anilino-6-methylpyrimidin-4-yl)methanol, DFT calculations can elucidate its fundamental chemical characteristics. These studies are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Geometric Optimization and Equilibrium Structures

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the equilibrium structure. Geometric optimization calculations are performed to find the minimum energy conformation of this compound. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible energy is found. The resulting optimized structure corresponds to the most probable and stable form of the molecule in the gas phase. This foundational analysis is crucial as all other electronic property calculations are performed on this optimized geometry. The planarity and orientation of the aniline (B41778) and pyrimidine (B1678525) rings, as well as the conformation of the methanol (B129727) substituent, are key parameters determined in this step.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. The spatial distribution of these orbitals in this compound would indicate the likely sites for electrophilic and nucleophilic attack. Typically, in similar molecules, the HOMO is distributed over the electron-rich aniline and pyrimidine rings, while the LUMO may be more localized on the pyrimidine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. For pyrimidine derivatives, this energy gap can be calculated to predict their relative reactivity. A smaller gap suggests a higher propensity for intramolecular charge transfer, which can influence the molecule's biological and chemical behavior.

Table 1: Representative Frontier Molecular Orbital Data for a Pyrimidine Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.75 |

Note: The values presented are illustrative for a similar pyrimidine derivative and are not specific to this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. For this compound, the MEP surface would reveal the electron-rich and electron-deficient regions.

Red/Yellow Regions : These colors indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. These are typically found around electronegative atoms like the nitrogen atoms in the pyrimidine ring and the oxygen atom of the methanol group.

Blue Regions : This color signifies positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. These are generally located around hydrogen atoms, particularly the N-H proton of the aniline group and the O-H proton of the methanol group.

The MEP surface provides a comprehensive picture of the molecule's polarity and is instrumental in predicting sites for hydrogen bonding and other noncovalent interactions.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve charge transfer from a filled (donor) NBO to an empty (acceptor) NBO.

Table 2: Illustrative NBO Second-Order Perturbation Energies (E(2)) for a Pyrimidine Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (N1) | π* (C2-N3) | 25.5 |

| LP (O1) | σ* (C4-C7) | 5.2 |

| π (C5-C6) | π* (N1-C2) | 18.9 |

Note: The data is representative for a similar pyrimidine derivative. LP denotes a lone pair, and π* and σ* denote antibonding orbitals.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their excited states. This method is particularly useful for predicting the electronic absorption spectra (UV-Vis spectra) of compounds. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax).

For this compound, TD-DFT calculations would help to understand its optical properties, such as how it absorbs light. The calculations would identify the nature of the electronic transitions, for instance, whether they are π → π* or n → π* transitions, which are common in aromatic and heterocyclic compounds. These theoretical predictions can be correlated with experimental spectroscopic data to validate the computational model and provide a deeper understanding of the molecule's electronic behavior.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed view of the dynamic behavior of a system, offering insights into processes such as conformational changes, molecular adsorption, and solvent effects.

While direct studies on the adsorption of this compound are not readily found, research on related aniline derivatives provides a framework for understanding its potential surface interactions. MD simulations can be employed to model the adsorption of this compound onto various surfaces, such as graphene, metallic nanoparticles, or polymer substrates. These simulations would track the trajectory of the molecule as it approaches and interacts with the surface, revealing the preferred orientation, adsorption energy, and the nature of the intermolecular forces involved. For instance, studies on similar heterocyclic compounds often show that adsorption is driven by a combination of van der Waals forces, hydrogen bonding, and π-π stacking interactions between the aromatic rings of the molecule and the surface. The presence of the hydroxyl and amino groups in this compound would likely play a significant role in its adsorption profile through the formation of hydrogen bonds.

Reactivity and Chemical Transformations of 2 Anilino 6 Methylpyrimidin 4 Yl Methanol

Functional Group Interconversions and Derivatizations of the Methanol (B129727) Moiety

The primary alcohol functional group attached to the pyrimidine (B1678525) ring at the 4-position is a versatile handle for a variety of chemical modifications. Standard organic transformations can be employed to convert the hydroxyl group into other functionalities, thereby altering the molecule's physical and chemical properties.

Oxidation: The methanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions. Selective oxidation to the aldehyde can be achieved using mild reagents such as manganese dioxide (MnO2) or Dess-Martin periodinane. Further oxidation to the carboxylic acid can be accomplished with stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent.

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid or base catalyst to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol.

Halogenation: The hydroxyl group can be substituted with a halogen atom (Cl, Br, I) through various methods. Treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can yield the corresponding chloro or bromo derivatives. These halogenated intermediates serve as valuable precursors for subsequent nucleophilic substitution reactions.

Table 1: Potential Functional Group Interconversions of the Methanol Moiety

| Starting Material | Reagent(s) | Product | Transformation |

| (2-Anilino-6-methylpyrimidin-4-yl)methanol | MnO2 or Dess-Martin periodinane | (2-Anilino-6-methylpyrimidin-4-yl)carbaldehyde | Oxidation |

| This compound | KMnO4 or Jones reagent | 2-Anilino-6-methylpyrimidine-4-carboxylic acid | Oxidation |

| This compound | R-COOH, acid catalyst | (2-Anilino-6-methylpyrimidin-4-yl)methyl ester | Esterification |

| This compound | R-X, base | 4-(Alkoxymethyl)-2-anilino-6-methylpyrimidine | Etherification |

| This compound | SOCl2 | 4-(Chloromethyl)-2-anilino-6-methylpyrimidine | Halogenation |

Electrophilic and Nucleophilic Reactivity of the Pyrimidine Ring System

The pyrimidine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature primarily dictates its reactivity towards nucleophiles.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is generally susceptible to nucleophilic attack, particularly at positions that are activated by electron-withdrawing groups and where a suitable leaving group is present. While the parent molecule does not possess an inherent leaving group on the ring, derivatization of the hydroxyl or other positions could introduce one. For instance, conversion of a hydroxyl group on the ring to a sulfonate ester would render that position susceptible to displacement by nucleophiles. In related 2-amino-substituted pyrimidin-4-ols, the 4-chloro derivatives are used as precursors for substitution with N-triazolyl groups. researchgate.net

Electrophilic Aromatic Substitution: Due to the electron-deficient nature of the pyrimidine ring, electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) are generally difficult and require harsh conditions if they proceed at all. The electron-donating nature of the anilino and methyl groups can provide some activation towards electrophiles, but the deactivating effect of the ring nitrogens is typically dominant.

Chemical Modifications and Substituent Effects on the Anilino Moiety

The anilino group offers another site for chemical modification and plays a crucial role in modulating the electronic properties of the entire molecule.

N-Alkylation and N-Acylation: The secondary amine of the anilino group can be alkylated or acylated using standard synthetic methodologies. N-alkylation can be achieved with alkyl halides, while N-acylation can be performed using acyl chlorides or anhydrides. These modifications can influence the steric and electronic environment around the nitrogen atom.

Table 2: Potential Modifications of the Anilino Moiety

| Reaction Type | Position of Modification | Example Reagent(s) | Potential Product Feature |

| N-Alkylation | Amino group nitrogen | Alkyl halide | Altered steric bulk and basicity |

| N-Acylation | Amino group nitrogen | Acyl chloride | Introduction of an amide functionality |

| Halogenation | Phenyl ring (ortho, para) | N-Bromosuccinimide (NBS) | Introduction of a halogen substituent |

| Nitration | Phenyl ring (ortho, para) | HNO3/H2SO4 | Introduction of a nitro group |

Despite a comprehensive search for crystallographic data, no publicly available crystal structure information could be found for the chemical compound "this compound." The absence of this fundamental data makes it impossible to provide a scientifically accurate and detailed analysis of its specific supramolecular assemblies, crystal engineering, hydrogen bonding networks, and aromatic stacking interactions as requested.

The successful elucidation and analysis of a compound's supramolecular architecture are entirely contingent on the availability of its determined crystal structure. This data provides the precise atomic coordinates within the crystal lattice, which is the essential blueprint for understanding the intricate network of non-covalent interactions that govern its self-assembly into two-dimensional and three-dimensional structures.

Without the crystal structure of "this compound," any discussion on the following topics would be purely speculative and would not meet the required standards of scientific accuracy:

Supramolecular Assemblies and Crystal Engineering of Pyrimidine Methanol Derivatives

Potential Applications in Advanced Materials Science

Development of Optoelectronic Materials

The field of optoelectronics, which involves the study and application of electronic devices that source, detect, and control light, is a promising area for the application of novel organic compounds. Pyrimidine (B1678525) derivatives are increasingly being investigated for their potential in this domain due to their inherent electronic properties.

Organic Light-Emitting Diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is heavily dependent on the organic materials used in its emissive layer. Pyrimidine derivatives have been explored as both emitters and host materials in OLEDs. The electron-deficient nature of the pyrimidine ring makes it a suitable building block for creating materials with high electron affinity, which is beneficial for charge transport and injection in OLED devices.

Research into pyrimidine-based materials for OLEDs has shown that by carefully designing the molecular structure, it is possible to tune the emission color and improve the efficiency and stability of the devices. For instance, combining electron-donating groups with the pyrimidine core can lead to the development of efficient fluorescent emitters. The anilino group in (2-Anilino-6-methylpyrimidin-4-yl)methanol could serve as such an electron-donating moiety, potentially leading to fluorescent properties. While specific data for this compound is unavailable, the general characteristics of similar compounds are promising.

Table 1: Properties of Representative Pyrimidine-Based OLED Materials

| Compound Type | Role in OLED | Key Properties | Potential Advantage of this compound |

|---|---|---|---|

| Phenylpyrimidine derivatives | Emitter | High thermal stability, tunable emission from blue to green | The anilino group could enhance hole-transporting properties and shift emission wavelengths. |

| Acridine-pyrimidine hosts | Host Material | High triplet energy, good thermal and morphological stability | The core structure could be adapted to create stable host materials for blue emitters. |

This table is illustrative and based on general findings for the class of pyrimidine derivatives.

Nonlinear optics is a branch of optics that describes the behavior of light in nonlinear media, where the dielectric polarization P responds nonlinearly to the electric field E of the light. Materials with high NLO activity are crucial for technologies such as optical switching, frequency conversion, and optical data storage. Organic molecules with significant charge transfer characteristics, often described as push-pull systems, are known to exhibit NLO properties.

The structure of this compound, with its electron-donating anilino group and electron-accepting pyrimidine ring, fits the description of a push-pull molecule. This intramolecular charge transfer character is a key indicator of potential second- and third-order NLO activity. Theoretical studies on various pyrimidine derivatives have indeed predicted significant hyperpolarizability values, which is a measure of NLO response. While experimental data for this compound is not available, its molecular framework suggests that it could be a candidate for NLO applications.

Table 2: Comparison of NLO Properties in Organic Chromophores

| Chromophore Class | Key Structural Feature | Typical NLO Response | Potential of this compound |

|---|---|---|---|

| Stilbene derivatives | Donor-π-Acceptor | High second-order hyperpolarizability (β) | The anilino-pyrimidine structure provides a similar D-π-A framework. |

| Chalcone derivatives | Carbonyl bridge | Significant third-order susceptibility (χ(3)) | The pyrimidine ring can act as a strong acceptor, potentially leading to high NLO responses. |

This table provides a general comparison and highlights the potential of the target compound based on structural analogy.

Integration into Polymer Chemistry and Advanced Composites

The integration of functional organic molecules into polymers can lead to the development of advanced materials with tailored properties. The methanol (B129727) group on this compound provides a reactive site that could potentially be used for polymerization or for grafting the molecule onto a polymer backbone. This could impart the electronic or optical properties of the anilinopyrimidine moiety to the resulting polymer or composite material.

However, a review of the current scientific literature reveals a significant lack of research in this specific area. There are no readily available studies that explore the use of this compound or closely related anilinopyrimidine derivatives in the synthesis of polymers or the fabrication of advanced composites. This represents a potential area for future research and development.

Exploration in Corrosion Inhibition Mechanisms

The protection of metals from corrosion is a critical industrial challenge. Organic compounds, particularly those containing heteroatoms like nitrogen and sulfur, as well as aromatic rings, are often effective corrosion inhibitors. These molecules can adsorb onto the metal surface, forming a protective layer that prevents the corrosive medium from reaching the metal.

Pyrimidine derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic media. The mechanism of inhibition is generally attributed to the adsorption of the pyrimidine molecules on the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms and the metal.

The this compound molecule possesses several features that suggest it could be an effective corrosion inhibitor:

Nitrogen Heteroatoms: The pyrimidine ring and the anilino group contain multiple nitrogen atoms with lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms.

Aromatic Rings: The presence of both a pyrimidine and a phenyl ring allows for π-stacking interactions with the metal surface.

Functional Groups: The methanol group could also participate in the adsorption process.

Studies on other pyrimidine derivatives have shown that their inhibition efficiency increases with concentration and is dependent on the nature of the substituents on the pyrimidine ring. It is plausible that this compound would act as a mixed-type inhibitor, affecting both the anodic and cathodic corrosion reactions.

Table 3: Research Findings on Pyrimidine Derivatives as Corrosion Inhibitors

| Pyrimidine Derivative Studied | Metal/Alloy | Corrosive Medium | Key Findings |

|---|---|---|---|

| 2-Amino-4,6-dimethylpyrimidine | Mild Steel | Sulfuric Acid | Acts as a mixed-type inhibitor with good inhibition performance. |

| Various pyrimidine derivatives | Carbon Steel | Hydrochloric Acid | Inhibition efficiency increases with inhibitor concentration; adsorption follows the Langmuir isotherm. |

This table summarizes findings from studies on related pyrimidine derivatives, suggesting the potential of this compound in this application.

Q & A

Q. How can waste containing this compound be managed sustainably?

- Methodology :

- Neutralization : Treat acidic/basic waste with appropriate buffers (e.g., NaOH for HCl byproducts).

- Adsorption : Use activated carbon or ion-exchange resins to capture residual compounds.

- Third-party disposal : Partner with certified waste management firms for incineration or chemical degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.